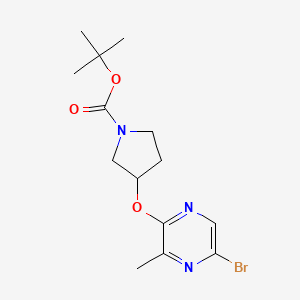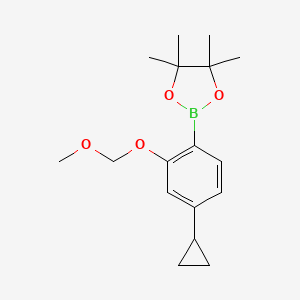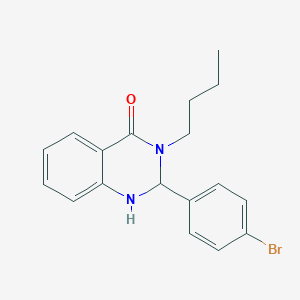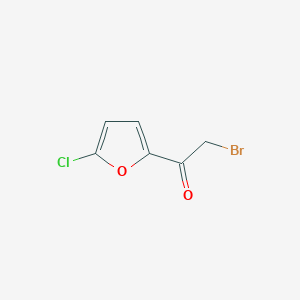
2-(2,2-Difluorovinyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluorovinyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluorovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed cross-coupling reaction of 2,2-difluorovinyl benzoates with arylboronic acids . This reaction proceeds efficiently in the presence of nickel catalysts such as Ni(COD)2 and dppf (1,1’-bis(diphenylphosphino)ferrocene), yielding the desired product in good yields .
Industrial Production Methods
Industrial production of 2-(2,2-Difluorovinyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluorovinyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in substitution reactions with nucleophiles.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with arylboronic acids in the presence of nickel catalysts.
Common Reagents and Conditions
Nickel Catalysts: Ni(COD)2 and dppf are commonly used catalysts for cross-coupling reactions.
Arylboronic Acids: These are typical reagents used in cross-coupling reactions with this compound.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluorovinyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluorovinyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, participating in reactions with nucleophiles. The benzothiazole ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Difluorovinyl)benzoates: These compounds share the difluorovinyl group and exhibit similar reactivity.
Gem-Difluoroalkenes: These compounds contain the gem-difluoro moiety and are used in similar applications.
Uniqueness
2-(2,2-Difluorovinyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluorovinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5F2NS |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-(2,2-difluoroethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5F2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H |
InChI-Schlüssel |
OHHAUCJSYPGVLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)


![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)

![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)



![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)


